molecular formula C23H26N2O5 B12726688 N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine CAS No. 172798-58-2

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine

Katalognummer: B12726688
CAS-Nummer: 172798-58-2
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: SWWAGURWRVZPNE-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine is a complex organic compound that belongs to the class of beta-amino acids This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a beta-alanine moiety

Vorbereitungsmethoden

The synthesis of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(2-Methylpropoxy)benzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as coupling with beta-alanine, to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for peptides and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a pharmacological agent.

    Industry: It is utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

172798-58-2

Molekularformel

C23H26N2O5

Molekulargewicht

410.5 g/mol

IUPAC-Name

3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C23H26N2O5/c1-16(2)15-30-19-10-8-18(9-11-19)22(28)25-20(14-17-6-4-3-5-7-17)23(29)24-13-12-21(26)27/h3-11,14,16H,12-13,15H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)/b20-14-

InChI-Schlüssel

SWWAGURWRVZPNE-ZHZULCJRSA-N

Isomerische SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC(=O)O

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.